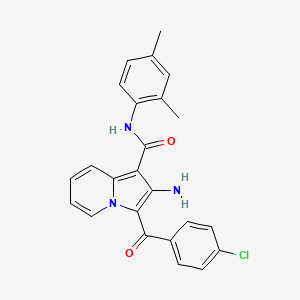

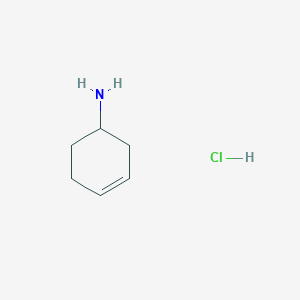

![molecular formula C13H10BrN3 B2694780 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 478249-02-4](/img/structure/B2694780.png)

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

A one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of amino pyrazoles, enaminones (or chalcone), and sodium halides . The reaction proceeded through a cyclocondensation reaction between amino pyrazoles with enaminones/chalcone in the presence of K2S2O8 followed by oxidative halogenations by NaX-K2S2O8 .Chemical Reactions Analysis

The synthesis of “3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine” involves a tandem cyclization/halogenation reaction . This reaction is useful for synthesizing 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]-pyrimidines employing NaBr .科学的研究の応用

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, such as 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity . They can be used in the treatment of diseases caused by trypanosomes .

Antischistosomal Activity

Pyrazolo[1,5-a]pyrimidines also exhibit antischistosomal activity . Schistosomiasis is a disease caused by parasitic flatworms called schistosomes .

HMG-CoA Reductase Inhibitors

These compounds can act as HMG-CoA reductase inhibitors . This makes them potentially useful in the treatment of high cholesterol .

COX-2 Selective Inhibitors

Pyrazolo[1,5-a]pyrimidines can function as COX-2 selective inhibitors . This means they could be used in the treatment of inflammation and pain .

AMP Phosphodiesterase Inhibitors

These compounds can inhibit AMP phosphodiesterase . This could make them useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease .

KDR Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines can act as KDR kinase inhibitors . This could potentially make them useful in cancer treatment .

Antimicrobial Agents

The compound 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, which is related to 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, exhibits a broad spectrum of antimicrobial action . This suggests that 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine could also have potential as an antimicrobial agent .

将来の方向性

特性

IUPAC Name |

3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-9-12(14)13-15-8-7-11(17(13)16-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYWSQWRAUOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320148 |

Source

|

| Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

478249-02-4 |

Source

|

| Record name | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)